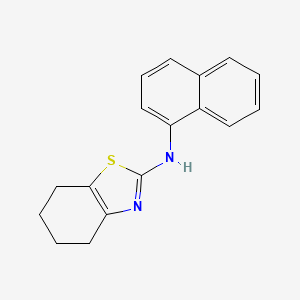![molecular formula C17H18N2O5 B5725545 N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)
N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia. Hypoxia is a condition where there is a lack of oxygen in the body's tissues, which can lead to various diseases. DMOG has been shown to activate the hypoxia-inducible factor (HIF) pathway, which is a crucial mechanism in the body's response to hypoxia.
作用機序
N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide activates the HIF pathway by inhibiting the activity of prolyl hydroxylases (PHDs). PHDs are enzymes that hydroxylate HIF-1α, which targets it for degradation. By inhibiting PHD activity, this compound stabilizes HIF-1α, leading to its accumulation in the cell. This accumulation leads to the activation of downstream genes involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce angiogenesis, erythropoiesis, and glucose metabolism. In vivo studies have shown that this compound can improve wound healing, increase tumor oxygenation, and reduce ischemic injury. However, the effects of this compound can vary depending on the concentration used and the cell type being studied.
実験室実験の利点と制限
N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It can be toxic at high concentrations, and its effects can be cell-type specific. In addition, this compound can activate other pathways besides the HIF pathway, which can complicate data interpretation.
将来の方向性
There are several future directions for N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide research. One area of interest is the development of this compound analogs that can selectively activate the HIF pathway without activating other pathways. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, the use of this compound in clinical trials for various diseases, including cancer and ischemia, is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its ability to activate the HIF pathway. It has been used extensively in various disease models and has shown promising results. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized using a simple two-step process. The first step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 4-methoxybenzenecarboximidamide to form this compound. The overall yield of this synthesis method is around 60%.
科学的研究の応用
N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide has been used extensively in scientific research due to its ability to activate the HIF pathway. This pathway is involved in various physiological processes, including angiogenesis, erythropoiesis, and glucose metabolism. This compound has been shown to induce HIF-1α expression, which can lead to the activation of downstream genes involved in these processes. In addition, this compound has been used in various disease models, including cancer, ischemia, and wound healing.
特性
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-12-9-7-11(8-10-12)16(18)19-24-17(20)13-5-4-6-14(22-2)15(13)23-3/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQYELHMVBDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C(=CC=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C(=CC=C2)OC)OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
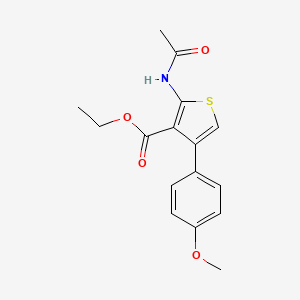

![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)
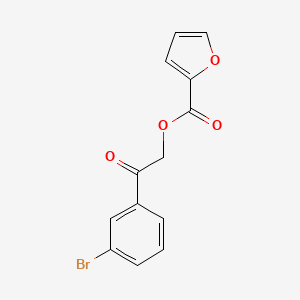
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
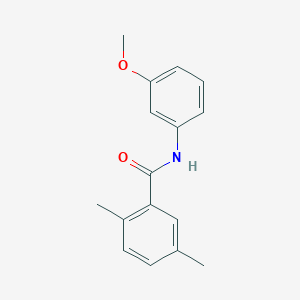
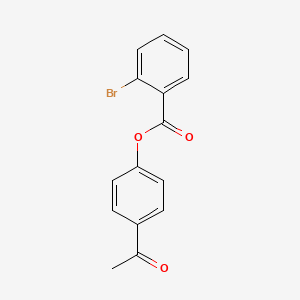
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)
